5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid
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Overview
Description
5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methoxylation: The nitro-indole is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 5-position.
Coupling with Benzoic Acid: The methoxy-nitro-indole is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: 5-Amino-2-(5-nitro-1H-indol-2-YL)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group and a carboxylic acid moiety.
5-Nitroindole: A simpler indole derivative with a nitro group at the 5-position.
2-(5-Methoxy-1H-indol-2-YL)benzoic acid: Similar structure but without the nitro group.
Uniqueness
5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
885271-46-5 |
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Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
5-methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-23-11-3-4-12(13(8-11)16(19)20)15-7-9-6-10(18(21)22)2-5-14(9)17-15/h2-8,17H,1H3,(H,19,20) |
InChI Key |
VVTOORRTAOWYQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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